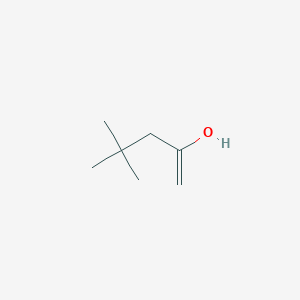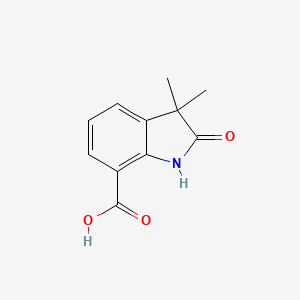
4-(Butylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a butylamino group, a piperidinyl group, and an isoindole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole-Dione Core: The initial step involves the formation of the isoindole-dione core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction, where a piperidine derivative is reacted with the isoindole-dione core.
Addition of the Butylamino Group: The final step is the addition of the butylamino group. This can be achieved through an amination reaction, where a butylamine is reacted with the intermediate compound under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole-dione derivatives, while reduction may produce reduced isoindole-dione derivatives. Substitution reactions can result in a variety of substituted isoindole-dione compounds.
Applications De Recherche Scientifique
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of various biological phenomena.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 4-(Ethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 4-(Propylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H19N3O4 |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
4-(butylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O4/c1-2-3-9-18-11-6-4-5-10-14(11)17(24)20(16(10)23)12-7-8-13(21)19-15(12)22/h4-6,12,18H,2-3,7-9H2,1H3,(H,19,21,22) |
Clé InChI |
AXRKIWNKWMELRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)

![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)




![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)


![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)



